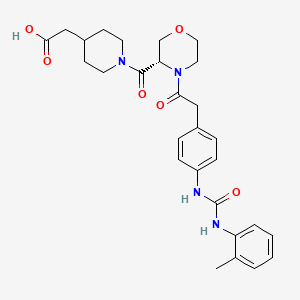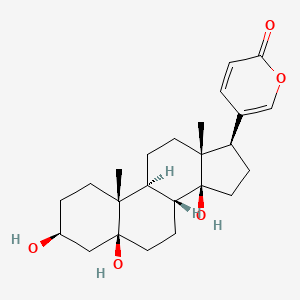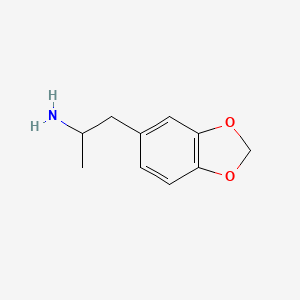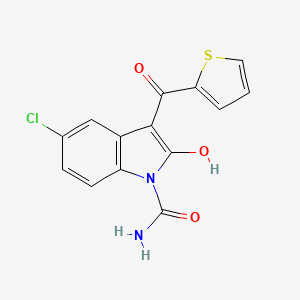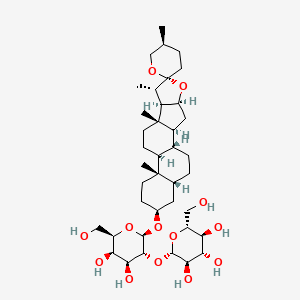
皂苷A-III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
菲利费林B具有广泛的科学研究应用:
化学: 用作甾体皂苷及其衍生物研究的参考化合物.
生物学: 研究其在自噬和凋亡等细胞过程中的作用.
医学: 探索其在治疗癌症、神经退行性疾病和糖尿病方面的潜在治疗作用.
工业: 用于开发天然产物类药物和营养品.
作用机制
菲利费林B通过多个分子靶点和途径发挥其作用:
抗肿瘤活性: 通过抑制mTORC1通路和诱导内质网应激,诱导癌细胞凋亡.
神经保护作用: 通过提高大脑中去甲肾上腺素、多巴胺和5-羟色胺等神经递质的水平,增强记忆和认知功能.
抗炎活性: 通过调节促炎细胞因子的表达,减少炎症.
生化分析
Biochemical Properties
Timosaponin A-III has been found to interact with various enzymes and proteins. It inhibits U46619-induced rat platelet aggregation, showing superior selectivity for the thromboxane prostaglandin (TP) receptor . It also targets Gq-mediated PLC/PKC signaling from the TP receptor .
Cellular Effects
Timosaponin A-III has significant effects on various types of cells and cellular processes. It inhibits the viability of Jurkat cells in a time- and dose-dependent manner, and induces apoptosis of Jurkat cells . It also inhibits UVB-induced cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9) transcription level and protein expression in a dose-dependent manner .
Molecular Mechanism
Timosaponin A-III exerts its effects at the molecular level through various mechanisms. It induces autophagy in HeLa cells followed by apoptotic cell death . It also reverses multi-drug resistance in human chronic myelogenous leukemia K562/ADM cells via downregulation of MDR1 and MRP1 expression by inhibiting the PI3K/Akt signaling pathway .
Temporal Effects in Laboratory Settings
Over time, Timosaponin A-III exhibits a reversal effect on the drug resistance of K562/ADM cells . It also induces stronger in vitro antiplatelet activity and in vivo antithrombotic effects .
Dosage Effects in Animal Models
In animal models, Timosaponin A-III has shown to reduce body weight gain and food intake, improve glucose tolerance, lipid profiles, and mitigate hepatic steatosis . It also prolonged tail bleeding time, reduced the mortality of animals with acute pulmonary thromboembolism, and significantly reduced venous thrombus weight .
Metabolic Pathways
Timosaponin A-III is involved in various metabolic pathways. It inhibits the phosphoinositide 3-kinase/Akt/mechanistic target of rapamycin kinase pathway . It also preferentially targets Gq-mediated PLC/PKC signaling from the TP receptor .
Transport and Distribution
Timosaponin A-III is transported and distributed within cells and tissues. It has low permeability and solubility, which may limit its application .
准备方法
合成路线和反应条件
菲利费林B可以通过从黄精的根茎中提取和纯化来合成 . 该过程涉及几个步骤:
提取: 将干燥的根茎研磨成细粉,并使用甲醇或乙醇进行溶剂提取。
工业生产方法
菲利费林B的工业生产涉及大规模提取和纯化过程。根茎被收获、干燥和批量加工。 使用工业级溶剂进行溶剂提取,然后进行大规模色谱纯化 . 然后对最终产品进行质量控制措施,以确保纯度和一致性。
化学反应分析
反应类型
菲利费林B经历各种化学反应,包括:
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂。
还原: 硼氢化钠、氢化锂铝。
取代: 卤素、烷基化剂。
形成的主要产物
相似化合物的比较
菲利费林B因其特定的生物活性及其分子结构而不同于其他甾体皂苷。类似的化合物包括:
胸腺皂苷A-I: 另一种具有类似抗肿瘤和神经保护作用的甾体皂苷.
胸腺皂苷B-II: 以其抗炎和抗糖尿病特性而闻名.
薯蓣皂苷元: 菲利费林B的苷元部分,也表现出各种生物活性.
属性
CAS 编号 |
41059-79-4 |
|---|---|
分子式 |
C39H64O13 |
分子量 |
740.9 g/mol |
IUPAC 名称 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1 |
InChI 键 |
MMTWXUQMLQGAPC-VDEILISOSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
手性 SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
外观 |
Solid powder |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
timosaponin A3 timosaponin AIII |
产品来源 |
United States |
Q1: What are the primary molecular targets of Timosaponin A-III?
A1: Research suggests that Timosaponin A-III interacts with multiple cellular targets, including:
- Sterol regulatory element-binding protein-1 (SREBP-1): Timosaponin A-III inhibits SREBP-1 activation, leading to reduced expression of fatty acid synthases (FASN and ACC), ultimately controlling the growth of pancreatic cancer cells. []
- PI3K/Akt/mTOR Pathway: Timosaponin A-III has been shown to inhibit the PI3K/Akt/mTOR pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival. This inhibition has been observed in various cancer cell lines, including human chronic myelogenous leukemia (CML) cells and T-cell acute lymphoblastic leukemia (T-ALL) Jurkat cells. [, ]
- Nuclear factor-κB (NF-κB) and p38 Signaling: Studies indicate that Timosaponin A-III can inhibit the activation of NF-κB and p38 signaling pathways in TNF-α stimulated microglia and neuroblastoma cells, suggesting potential therapeutic benefits for neurodegenerative diseases associated with inflammation. []
Q2: How does Timosaponin A-III induce autophagy?
A2: Timosaponin A-III induces autophagy through a distinct mechanism compared to conventional inducers like rapamycin. It stimulates the formation of large autophagic vacuoles enriched with endosomal membranes, multivesicular bodies, and cholesterol. These vacuoles effectively capture ubiquitinated proteins, promoting the clearance of protein aggregates, particularly in cells with impaired proteasome function. []
Q3: What is the role of Timosaponin A-III in apoptosis?
A3: Timosaponin A-III induces apoptosis in various cancer cell lines through multiple mechanisms. These include cell cycle arrest at G0/G1 and G2/M phases, downregulation of cell cycle regulatory proteins (cyclin A, cyclin B1, CDK2, CDK4), and activation of caspases. Additionally, it promotes the expression of pro-apoptotic protein Bax while suppressing anti-apoptotic Bcl-2. [, , ]
Q4: Does Timosaponin A-III influence drug resistance in cancer cells?
A4: Yes, Timosaponin A-III has shown potential in reversing multi-drug resistance (MDR) in human CML K562/ADM cells. It achieves this by downregulating the expression and function of drug efflux transporters P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). This downregulation is linked to the inhibition of the PI3K/Akt signaling pathway. []
Q5: What is the molecular formula and weight of Timosaponin A-III?
A5: Timosaponin A-III has a molecular formula of C45H76O17 and a molecular weight of 897.06 g/mol. []
Q6: What are the key structural features of Timosaponin A-III?
A6: Timosaponin A-III is a steroidal saponin with a spirostane-type structure. It consists of a sarsasapogenin aglycone linked to a disaccharide moiety composed of glucose and galactose. The sugar chain is attached at the C-3 position of the aglycone. [, ]
Q7: What is the bioavailability of Timosaponin A-III?
A7: Timosaponin A-III exhibits low oral bioavailability, estimated to be around 9.18% in rats. This low bioavailability is attributed to its poor permeability and solubility. []
Q8: How is Timosaponin A-III absorbed and distributed in the body?
A8: Timosaponin A-III demonstrates low permeability across intestinal segments, suggesting limited absorption. Its transport is significantly influenced by P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from cells. []
Q9: What are the preclinical findings supporting the anticancer potential of Timosaponin A-III?
A9: Preclinical studies have shown that Timosaponin A-III exhibits anticancer effects in various cancer cell lines, including colon, pancreatic, and leukemia cells. These effects are mediated through multiple mechanisms such as:* Inhibition of cell proliferation: Timosaponin A-III effectively inhibits the growth of various cancer cell lines, including human colorectal cancer HCT-15 cells and pancreatic cancer BxPC-3 cells. [, ]* Induction of apoptosis: Timosaponin A-III triggers apoptosis in cancer cells, leading to their programmed death. This has been demonstrated by increased DNA fragmentation, activation of caspases, and changes in the expression of apoptosis-related proteins. [, ]* Suppression of tumor growth in vivo: In animal models, Timosaponin A-III significantly reduced tumor growth in athymic nude mice implanted with human colorectal cancer HCT-15 cells, without causing significant toxicity. []
Q10: What evidence supports the anti-diabetic potential of Timosaponin A-III?
A10: Research suggests that Timosaponin A-III might have anti-diabetic effects through these mechanisms:
- Stimulation of GLP-1 Secretion: In NCI-H716 cells, Timosaponin A-III stimulates the release of glucagon-like peptide 1 (GLP-1) by activating protein kinase A catalytic subunit (PKAc) and 5′-AMP-activated protein kinase (AMPK). []
- Inhibition of Lipid Accumulation: Timosaponin A-III effectively reduces lipid accumulation in 3T3-L1 adipocytes, suggesting its potential in addressing obesity. []
- Improvement in Glucose Tolerance and Lipid Profiles: In high-fat diet (HFD)-induced mice, Timosaponin A-III administration significantly reduced body weight gain, improved glucose tolerance, and improved lipid profiles, indicating its potential in managing obesity and diabetes. []
Q11: Are there any preclinical studies demonstrating the neuroprotective effects of Timosaponin A-III?
A11: While more research is needed, studies using rat serum containing Timosaponin A-III have shown potential in protecting PC12 cells from amyloid beta-protein (Aβ)-induced neurotoxicity. This protection is thought to be partially mediated through the mitogen-activated protein kinase (MAPK) and estrogen receptor pathways. [, ]
Q12: How stable is Timosaponin A-III under different storage conditions?
A12: While specific data on the stability of Timosaponin A-III under various conditions is limited in the provided research, steroidal saponins are generally susceptible to degradation under conditions of high temperature, humidity, and acidic pH. Further research is required to fully characterize its stability profile.
Q13: Are there any formulation strategies to enhance the bioavailability of Timosaponin A-III?
A13: The low bioavailability of Timosaponin A-III due to poor solubility and permeability necessitates the development of improved drug delivery systems. Potential strategies to enhance its bioavailability include:
Q14: What analytical techniques are commonly used for the identification and quantification of Timosaponin A-III?
A14: Several analytical methods have been employed for the analysis of Timosaponin A-III, including:
- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), evaporative light scattering detection (ELSD), and mass spectrometry (MS), has been widely used for the separation, identification, and quantification of Timosaponin A-III in plant extracts and biological samples. [, , , , , , ]
- Ultra-high performance liquid chromatography (UHPLC): UHPLC, offering higher resolution and sensitivity compared to conventional HPLC, has been increasingly utilized for the analysis of Timosaponin A-III, particularly in complex matrices. [, ]
- Mass spectrometry (MS): MS techniques, such as triple quadrupole MS (QqQ-MS) and quadrupole time-of-flight MS (Q-TOF-MS), provide accurate mass measurements and fragmentation patterns, enabling the structural characterization and confirmation of Timosaponin A-III. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


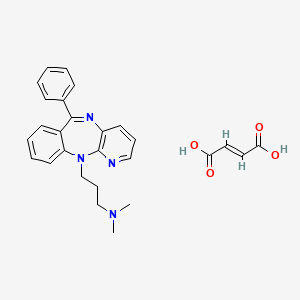
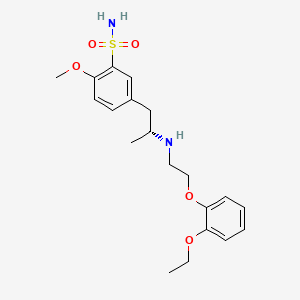
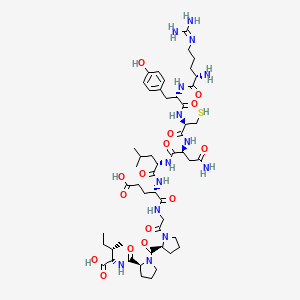
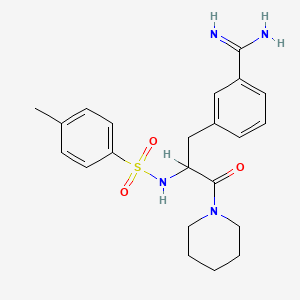
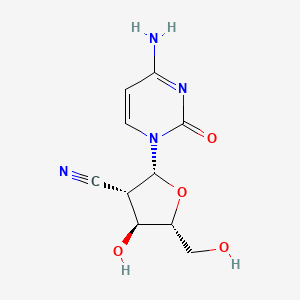
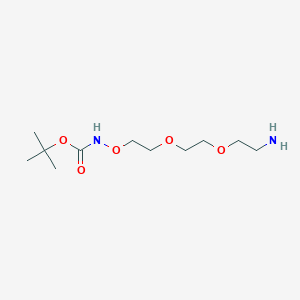
![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

